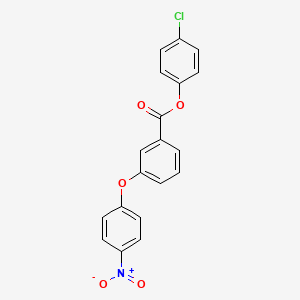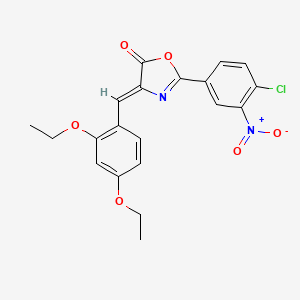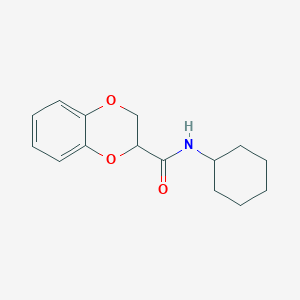
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as BDCAA, is a synthetic compound that has shown promising results in various scientific research applications. This compound belongs to the class of benzodioxine derivatives and has a unique molecular structure. BDCAA has gained significant attention due to its potential therapeutic properties and its ability to modulate various biological pathways.
Wirkmechanismus
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects by modulating various biological pathways. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide also inhibits the activity of the NF-κB pathway, which is involved in inflammation and immune response. These pathways play a crucial role in various biological processes, and the modulation of these pathways by N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promising results in various scientific research applications.
Biochemical and Physiological Effects:
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to reduce inflammation and oxidative stress in various cell types. Additionally, N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its ability to modulate various biological pathways. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has shown promising results in various research applications, including anti-cancer, anti-inflammatory, and neuroprotective effects. Additionally, the synthesis of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is relatively straightforward, and the compound can be produced on a large scale. However, one of the limitations of using N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its limited solubility in water. This can make it challenging to administer the compound to cells or animals in a controlled manner.
Zukünftige Richtungen
There are several future directions for the research on N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to explore the molecular mechanisms of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide and its effects on various biological pathways. Additionally, the development of more soluble analogs of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide could overcome some of the limitations of the compound and enhance its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the reaction of cyclohexylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride in the presence of a base. The reaction yields N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide as a white crystalline solid with a high degree of purity. The synthesis of N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is relatively straightforward and can be performed on a large scale, making it a viable option for research purposes.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in various research applications, including neuroprotection, anti-inflammatory, and anti-cancer effects. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to modulate various biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation. N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been shown to modulate the NF-κB pathway, which is involved in inflammation and immune response.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-15(16-11-6-2-1-3-7-11)14-10-18-12-8-4-5-9-13(12)19-14/h4-5,8-9,11,14H,1-3,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBCGYAEYRKCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56321651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-({1-[(1-ethyl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-3-piperidinecarboxamide bis(trifluoroacetate)](/img/structure/B6080689.png)
![2-[1-(2,2-dimethylpropyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080698.png)
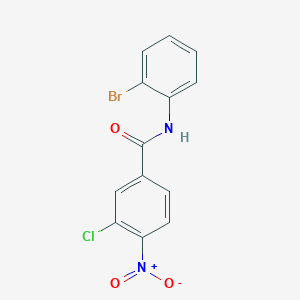
![dimethyl 5-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}isophthalate](/img/structure/B6080715.png)
![4-({5-[1-(cyclopentylcarbonyl)-2-pyrrolidinyl]-2-thienyl}carbonyl)-1,4-oxazepane](/img/structure/B6080722.png)
![5-(2,3-dichlorophenyl)-N-[2-(difluoromethoxy)phenyl]-2-furamide](/img/structure/B6080726.png)
![N-(2-methylphenyl)-N'-{1-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B6080729.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-1-ethyl-4-piperidinecarboxamide](/img/structure/B6080742.png)
![3-(3-hydroxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6080747.png)
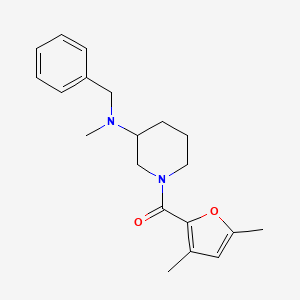
![4-[(5-bromo-2,4-dihydroxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B6080758.png)

